molecular formula C17H28N2O4 B2511777 tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate CAS No. 2380187-52-8

tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate

Cat. No.: B2511777
CAS No.: 2380187-52-8
M. Wt: 324.421
InChI Key: GWEYANZRIGSPBP-UHFFFAOYSA-N
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Description

Tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate is a complex organic compound that features a unique structure combining a piperidine ring, a furo[3,4-c]pyrrole moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a furo[3,4-c]pyrrole moiety, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

tert-butyl 3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carbonyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4/c1-17(2,3)23-16(21)18-6-4-5-12(7-18)15(20)19-8-13-10-22-11-14(13)9-19/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEYANZRIGSPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CC3COCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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